1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

Catalog No.
S2698432
CAS No.
1353988-02-9
M.F
C12H17Cl3N2
M. Wt
295.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

CAS Number

1353988-02-9

Product Name

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride

Molecular Formula

C12H17Cl3N2

Molecular Weight

295.63

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H

InChI Key

CMKMRHTWEBIONG-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl

Solubility

not available

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound characterized by its unique structure, which includes a diazepane ring substituted with a dichlorobenzyl group. Its molecular formula is C12H17Cl2N2, and it has a molecular weight of approximately 295.63578 g/mol. This compound is notable for its potential pharmacological applications, particularly as an antagonist of neurokinin-1 receptors, which are implicated in various physiological processes including pain and mood regulation .

The chemistry of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride primarily involves substitution and functionalization reactions typical of diazepane derivatives. These reactions can include:

  • N-Alkylation: The diazepane nitrogen can undergo alkylation to form various derivatives.
  • Halogenation: The dichlorobenzyl moiety can be further halogenated to enhance biological activity.
  • Reduction: The compound can be reduced to form amine derivatives or other functional groups, modifying its pharmacological properties .

The biological activity of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is particularly relevant in the context of neurokinin-1 receptor antagonism. Studies indicate that compounds in this class may be effective in treating conditions such as:

  • Depressive Disorders: By blocking neurokinin-1 receptors, the compound may help alleviate symptoms associated with depression.
  • Emesis: Its potential use in preventing nausea and vomiting has been explored, particularly in chemotherapy-induced cases .

The synthesis of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with homopiperazine and 2,4-dichlorobenzyl chloride.
  • Reagents: Acetyl chloride may be used to facilitate the reaction.
  • Reaction Conditions: The reaction is generally conducted under controlled temperature and pressure conditions to optimize yield and purity.
  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the hydrochloride salt form .

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride has several potential applications:

  • Pharmaceutical Development: As a neurokinin-1 receptor antagonist, it may be developed into therapeutic agents for mood disorders and antiemetics.
  • Research Tool: It can serve as a chemical probe in studies investigating the role of neurokinin receptors in various biological processes .

Interaction studies involving 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride have focused on its binding affinity and efficacy at neurokinin-1 receptors. These studies typically employ techniques such as:

  • Radiolabeled Binding Assays: To determine the binding affinity of the compound for neurokinin receptors.
  • Functional Assays: To assess the biological effects of receptor antagonism on cellular signaling pathways related to pain and mood regulation .

Several compounds share structural similarities with 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride. The following table outlines these compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorobenzyl)-1,4-diazepane hydrochlorideContains a chlorobenzyl group; similar diazepane ringPotential use as an anxiolytic agent
1-(Pyridin-2-ylmethyl)-1,4-diazepaneSubstituted with a pyridin-2-ylmethyl groupInvestigated for coordination chemistry applications
1-(2,3-Dichlorophenyl)-1,4-diazepaneContains dichlorophenyl substituentExplored for antibacterial properties

These compounds illustrate the diversity within the diazepane class while highlighting the unique pharmacological potential of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride due to its specific receptor interaction profile .

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a heterocyclic organic compound characterized by a seven-membered saturated diazepane ring (1,4-diazepane) substituted with a 2,4-dichlorobenzyl group. Its systematic IUPAC name reflects its structural components: the 1,4-diazepane core (a bicyclic arrangement with two nitrogen atoms at positions 1 and 4) and the 2,4-dichlorobenzyl substituent attached to the nitrogen at position 1. The compound exists as a hydrochloride salt, enhancing solubility and stability in aqueous environments.

Key identifiers:

PropertyValueSource
CAS Number1353988-02-9
Molecular FormulaC₁₂H₁₇Cl₃N₂
Molecular Weight295.63578 g/mol
SMILES CodeClc1ccc(c(c1)Cl)CN1CCNCCC1.Cl
InChI KeyWVTLQJCECOGZHU-UHFFFAOYSA-N

This structural configuration positions the compound within the broader class of benzodiazepine derivatives, though it lacks the fused aromatic ring characteristic of classical benzodiazepines.

Historical Context in Synthetic Organic Chemistry

The synthesis of 1,4-diazepane derivatives has evolved significantly over recent decades, driven by their potential in medicinal chemistry. Early methods focused on intramolecular cyclization reactions, such as nucleophilic substitutions or condensations. For 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride, synthetic routes likely involve alkylation of 1,4-diazepane with 2,4-dichlorobenzyl halides under basic conditions, followed by hydrochloride salt formation.

Modern advancements in heterocyclic synthesis, including the use of N-propargylamines for constructing diazepane cores via aza-Michael cyclization, have streamlined production. These methods emphasize atom economy and reduced synthetic steps, aligning with green chemistry principles.

Classification within Diazepane Derivatives

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride belongs to the 1,4-diazepane family, distinguished by its saturated seven-membered ring and substituent positioning. Key classification features include:

  • Core structure: Fully saturated 1,4-diazepane, contrasting with partially unsaturated or aromatic variants (e.g., benzo- or thienodiazepines).
  • Substituent pattern: A 2,4-dichlorobenzyl group at position 1, which introduces electron-withdrawing chlorine atoms and steric effects.
  • Salt form: Hydrochloride salt enhances bioavailability and stability, a common modification

Molecular Structure and Formula (C12H17Cl3N2)

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is an organic compound characterized by a seven-membered diazepane ring system substituted with a dichlorobenzyl group [1] [2]. The molecular formula C12H17Cl3N2 represents the complete hydrochloride salt form, incorporating three chlorine atoms: two chlorine substituents on the benzyl ring at positions 2 and 4, and one chloride ion from the hydrochloride salt formation [1] [2]. The compound exhibits a molecular weight of 295.64 grams per mole, which reflects the combined mass of the organic cation and the chloride counterion [1] [2].

The structural architecture consists of a 1,4-diazepane core, which is a saturated seven-membered heterocyclic ring containing two nitrogen atoms separated by two carbon atoms [1]. The dichlorobenzyl substituent is attached to one of the nitrogen atoms through a methylene bridge, creating the characteristic benzyl linkage [1] [2]. The presence of chlorine atoms at the 2 and 4 positions of the benzene ring significantly influences the electronic properties and spatial configuration of the molecule [1].

PropertyValueSignificance
Molecular FormulaC12H17Cl3N2Complete salt composition
Molecular Weight295.64 g/molMolar mass including counterion
Ring System1,4-DiazepaneSeven-membered heterocycle
Substituent Pattern2,4-DichlorobenzylSpecific chlorine positioning

Physical Properties

Appearance and State

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically exists as a solid crystalline material at room temperature [2]. The compound manifests as a white to off-white crystalline powder, which is characteristic of organic hydrochloride salts [2]. The crystalline nature of the material is attributed to the ionic interactions between the protonated diazepane nitrogen and the chloride counterion, which facilitate the formation of ordered crystal lattices [2].

The physical state of the compound remains stable under standard atmospheric conditions, with the solid form being maintained across typical laboratory temperature ranges [2]. The hydrochloride salt formation contributes to the enhanced stability and handling characteristics compared to the free base form of the compound [2].

Solubility Profile

The solubility characteristics of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride are significantly enhanced by the presence of the hydrochloride salt moiety [2]. The compound exhibits high solubility in polar protic solvents, particularly water, due to the ionic nature of the hydrochloride salt [2]. This aqueous solubility is a direct consequence of the favorable interactions between the charged species and water molecules through hydrogen bonding and ion-dipole interactions [19].

In organic solvent systems, the compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in lower alcohols including methanol and ethanol [2]. The solubility profile reflects the amphiphilic nature of the molecule, where the ionic hydrochloride portion favors polar environments while the dichlorobenzyl substituent contributes to interactions with less polar solvent systems [2].

Solvent TypeSolubilityMechanism
WaterHighIon-dipole interactions
MethanolGoodHydrogen bonding
EthanolGoodPolar interactions
Dimethyl sulfoxideHighPolar aprotic solvation

Stability Characteristics

The stability profile of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is governed by both the intrinsic chemical structure and the salt formation [2]. The compound exhibits thermal stability at room temperature conditions, with decomposition typically occurring only under elevated temperature stress [2]. The hydrochloride salt form contributes to enhanced stability compared to the free base, as the ionic interactions help maintain structural integrity [2].

Storage recommendations indicate that the compound should be maintained under inert atmospheric conditions to prevent potential oxidative degradation [2]. The presence of the diazepane ring system, while generally stable, may exhibit sensitivity to strong oxidizing agents or extreme pH conditions [2]. Light sensitivity considerations suggest storage in amber containers or dark environments to prevent potential photodegradation pathways [2].

The compound demonstrates stability in acidic aqueous solutions, which is expected for amine hydrochloride salts [2]. However, exposure to strongly basic conditions may lead to deprotonation and potential conversion to the free base form, which could affect both solubility and stability characteristics [2].

Chemical Identification Parameters

CAS Number Analysis (1353988-02-9)

The Chemical Abstracts Service registry number 1353988-02-9 serves as the unique identifier for 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride in chemical databases and literature [1] [2]. This specific CAS number distinguishes the hydrochloride salt form from other related compounds and isomers within the dichlorobenzyl-diazepane family [1] [2]. The numerical designation reflects the compound's registration sequence within the Chemical Abstracts Service database system [1] [2].

The CAS number provides unambiguous identification for regulatory, commercial, and research applications, ensuring accurate compound specification across different scientific and industrial contexts [1] [2]. This identifier is particularly important given the existence of multiple isomeric forms of dichlorobenzyl-diazepane compounds with different substitution patterns [1] [2].

MDL Number Classification (MFCD21098843)

The MDL number MFCD21098843 represents the compound's classification within the MDL Available Chemicals Directory, providing an additional layer of structural and commercial identification [2] [11]. This identifier system facilitates database searches and chemical inventory management across various chemical information platforms [2] [11]. The MDL numbering system serves as a complementary identification method to CAS registration, offering enhanced searchability in specialized chemical databases [2] [11].

The specific MDL number confirms the compound's inclusion in commercial chemical catalogs and indicates its availability for research and development applications [2] [11]. This classification system is particularly valuable for procurement and supply chain management in pharmaceutical and chemical research contexts [2] [11].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is represented as: InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H [1]. This systematic encoding provides a standardized method for representing the compound's complete molecular structure, including stereochemical information and connectivity patterns [1].

The SMILES (Simplified Molecular Input Line Entry System) notation ClC1=CC=C(C(Cl)=C1)CN2CCNCCC2.[H]Cl offers a compact linear representation of the molecular structure [1] [2]. This notation system facilitates computer-based chemical information processing and database searching by encoding the atomic connectivity and bond relationships in a text-based format [1] [2].

The InChI Key CMKMRHTWEBIONG-UHFFFAOYSA-N provides a hashed version of the full InChI string, creating a fixed-length identifier suitable for database indexing and web-based chemical information systems [1]. These complementary notation systems ensure comprehensive structural representation and facilitate interoperability between different chemical information platforms [1] [2].

Identifier TypeValueApplication
InChIInChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1HStandardized structure encoding
InChI KeyCMKMRHTWEBIONG-UHFFFAOYSA-NDatabase indexing
SMILESClC1=CC=C(C(Cl)=C1)CN2CCNCCC2.[H]ClLinear structure representation
Canonical SMILESCl.ClC1C=C(Cl)C(CN2CCCNCC2)=CC=1Alternative linear format

The seven-membered 1,4-diazepane ring system represents the core structural framework of 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride. This saturated heterocyclic ring contains two nitrogen atoms positioned at the 1 and 4 positions, separated by two carbon atoms [2]. The diazepane ring adopts a non-planar conformation to minimize ring strain and torsional interactions [3] [4].

The molecular architecture consists of seven carbon and nitrogen atoms arranged in a flexible ring system that can undergo conformational interconversion [3] [4]. Unlike the rigid planar structure of aromatic systems, the 1,4-diazepane ring exhibits significant conformational flexibility, allowing it to adopt multiple three-dimensional arrangements [4] [5]. The nitrogen atoms at positions 1 and 4 serve as key coordination sites, with the nitrogen at position 1 bearing the dichlorobenzyl substituent and the nitrogen at position 4 remaining as a secondary amine in the free base form [6].

The ring system demonstrates characteristic bond lengths consistent with saturated carbon-nitrogen and carbon-carbon single bonds. The C-N bond lengths within the diazepane ring typically range from 1.46 to 1.48 Å, while the C-C bond lengths measure approximately 1.54 Å [7] [8]. The bond angles around the methylene groups N-C-C approach the tetrahedral angle of approximately 109°, as observed in similar diazepane structures where N-C-C angles of 112.4° and 112.8° have been reported [7].

Dichlorobenzyl Moiety Configuration

The 2,4-dichlorobenzyl substituent attached to the nitrogen at position 1 significantly influences the molecular geometry and electronic properties of the compound [6]. This aromatic substituent features chlorine atoms at the 2 and 4 positions of the benzene ring, creating a specific electronic distribution pattern that affects both steric and electronic characteristics [9] [10].

The chlorine substitution pattern at the 2,4-positions creates an asymmetric electronic environment within the benzyl moiety [9] [10]. The chlorine atom at position 2 (ortho to the methylene linkage) exerts both inductive and steric effects, while the chlorine at position 4 (para to the linkage) primarily contributes inductive electron-withdrawing effects [11] [12]. This substitution pattern results in a molecular dipole moment that influences intermolecular interactions and solubility characteristics [13].

The methylene bridge connecting the dichlorobenzyl group to the diazepane nitrogen creates a flexible linkage that allows rotational freedom around the C-N bond [14]. This flexibility enables the aromatic ring to adopt various orientations relative to the diazepane core, contributing to the overall conformational dynamics of the molecule [3]. The benzyl linkage maintains a typical C-N bond length of approximately 1.47 Å, consistent with similar benzylated nitrogen compounds [14] [15].

The electronic properties of the dichlorobenzyl moiety are characterized by electron-withdrawing effects from both chlorine substituents [11] [16]. The combined inductive effects of the two chlorine atoms reduce the electron density on the aromatic ring, making it less nucleophilic compared to unsubstituted benzyl groups [11] [12]. This electronic deactivation affects the chemical reactivity of the benzyl position and influences the overall molecular properties [17] [18].

Conformational Analysis

The conformational landscape of the 1,4-diazepane ring system in 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride encompasses multiple energy minima corresponding to different ring arrangements [4] [25]. The seven-membered ring can adopt several distinct conformations, each characterized by specific geometric parameters and relative energies [26] [27].

The chair conformation represents the most thermodynamically stable arrangement for the diazepane ring [25] [5]. In this conformation, the ring adopts a geometry that minimizes both angle strain and torsional strain, similar to the well-characterized chair form of cyclohexane [26] [27]. The chair conformation places substituents in either axial or equatorial positions, with the bulky dichlorobenzyl group preferentially occupying an equatorial position to minimize steric interactions [28] [5].

The twist-boat conformation constitutes a local energy minimum approximately 5.5 kcal/mol higher in energy than the chair form [25] [28]. This conformation reduces some of the eclipsing interactions present in the boat form while maintaining reasonable bond angles [5] [27]. The twist-boat geometry may become preferred in certain crystal packing arrangements or when intermolecular interactions favor this particular shape [7] [5].

The boat conformation, while less stable than both chair and twist-boat forms, represents an important intermediate in ring-flipping processes [25] [28]. This conformation suffers from both eclipsing interactions and steric clashes between substituents on opposite ends of the ring [26] [27]. For the dichlorobenzyl-substituted diazepane, the boat conformation would place the bulky substituent in an unfavorable steric environment [5].

Ring inversion barriers for 1,4-diazepane systems typically range from 10 to 17 kcal/mol, depending on substitution patterns [4] [29]. The presence of the dichlorobenzyl substituent may increase this barrier due to steric interactions during the transition states [3] [4]. Computational studies on related benzodiazepine systems have shown that substituent effects can significantly modify conformational preferences and interconversion rates [29] [4].

Comparative Structural Analysis with Related Compounds

The structural characteristics of 1-(2,4-dichlorobenzyl)-1,4-diazepane hydrochloride can be systematically compared with related diazepane derivatives and other nitrogen-containing heterocycles to understand structure-activity relationships [30] [31]. The dichlorobenzyl substitution pattern significantly differentiates this compound from other benzyl-substituted diazepanes [32] [33].

Comparison with the 2,6-dichlorobenzyl isomer reveals important electronic and steric differences [34] [13]. The 2,6-substitution pattern places both chlorine atoms in ortho positions relative to the methylene linkage, creating increased steric hindrance around the benzylic carbon [13] [35]. This arrangement results in restricted rotation around the C-N bond and potentially different conformational preferences compared to the 2,4-isomer [13].

The 3,4-dichlorobenzyl analogue presents a different electronic distribution with both chlorine atoms positioned on the same side of the aromatic ring [30] . This substitution pattern creates a different dipole moment and may result in altered intermolecular interactions compared to the 2,4-isomer [13]. The molecular weight difference between the free base forms reflects the identical chlorine content but different salt formation properties [30] [31].

Structural comparison with diazepam, a well-characterized benzodiazepine, highlights the differences between saturated and aromatic-fused diazepine systems [37] [38]. While diazepam contains a fused benzene ring that restricts conformational flexibility, the saturated diazepane ring in the target compound allows for greater conformational mobility [37] [4]. The molecular weights are comparable, but the electronic properties differ significantly due to the presence of aromatic conjugation in diazepam [37] [38].

Unsubstituted 1,4-diazepane serves as the parent compound for understanding substituent effects [2] [39]. The addition of the dichlorobenzyl group increases the molecular weight by approximately 200 g/mol and introduces significant lipophilic character [39]. The substitution also transforms one of the nitrogen atoms from a secondary to a tertiary amine, affecting both basicity and hydrogen bonding capabilities [39] [23].

The conformational preferences among these related compounds vary significantly based on substitution patterns and ring fusion [4] [40]. While the parent diazepane exhibits rapid conformational interconversion, the bulky dichlorobenzyl substituents may slow these processes and shift the equilibrium toward specific conformations [4] [3]. Crystal structure analyses of related compounds have shown that packing forces can also influence preferred conformations in the solid state [7] [8].

Dates

Last modified: 08-16-2023

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